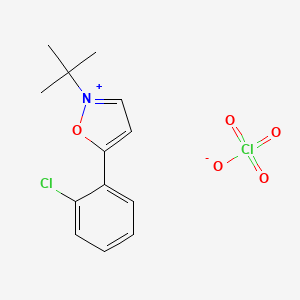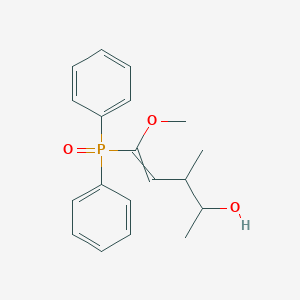
5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol is an organic compound that features a diphenylphosphoryl group, a methoxy group, and a pent-4-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol typically involves the reaction of diphenylphosphoryl chloride with a suitable alcohol under basic conditions. The reaction is carried out in an organic solvent such as acetone, and the product is purified by reduced-pressure distillation .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar route, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphines.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol involves its ability to participate in phosphorylation reactions. The diphenylphosphoryl group can transfer a phosphoryl group to various substrates, influencing molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used in similar phosphorylation reactions but has different reactivity and applications.
Diphenylphosphonic azide: Another related compound with distinct properties and uses.
Properties
CAS No. |
80992-67-2 |
|---|---|
Molecular Formula |
C19H23O3P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-diphenylphosphoryl-5-methoxy-3-methylpent-4-en-2-ol |
InChI |
InChI=1S/C19H23O3P/c1-15(16(2)20)14-19(22-3)23(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16,20H,1-3H3 |
InChI Key |
JEVXRKLXPZDFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


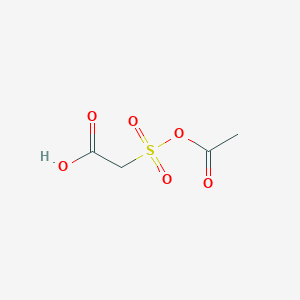
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
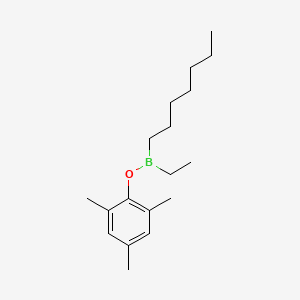
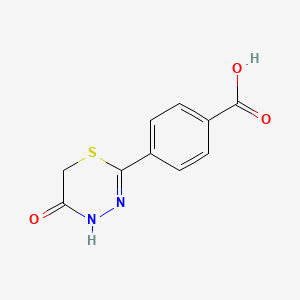
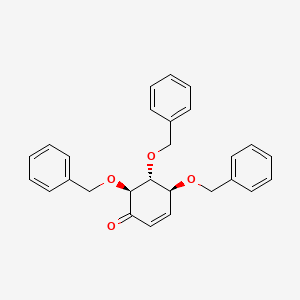
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
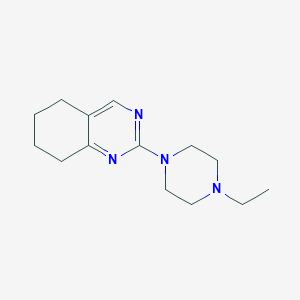
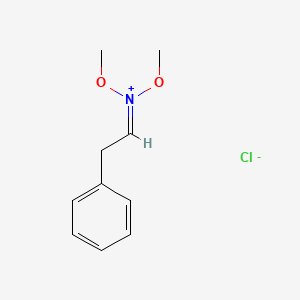
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)


